N-Caffeoyltryptophan
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Overview
Description
N-Caffeoyltryptophan, also known as trans-Caffeoyl-L-tryptophan, is a compound that has garnered interest due to its potential biological activities. It is a derivative of tryptophan, an essential amino acid, and caffeic acid, a hydroxycinnamic acid. This compound is known for its inhibitory effects on sirtuins, particularly Sirt1 and Sirt2, which are proteins involved in cellular regulation and aging .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Caffeoyltryptophan can be synthesized through a chemical reaction between caffeic acid and tryptophan. The synthesis involves the formation of an amide bond between the carboxyl group of caffeic acid and the amino group of tryptophan. This reaction typically requires the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using the same principles as laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Caffeoyltryptophan undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in the caffeic acid moiety can be oxidized to quinones.
Reduction: The carbonyl group in the amide bond can be reduced to an amine.
Substitution: The hydroxyl groups in the caffeic acid moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
N-Caffeoyltryptophan has several scientific research applications:
Chemistry: It is used as a model compound to study amide bond formation and hydroxycinnamic acid derivatives.
Mechanism of Action
N-Caffeoyltryptophan exerts its effects primarily through the inhibition of sirtuins, particularly Sirt1 and Sirt2. Sirtuins are NAD±dependent deacetylases involved in regulating cellular processes such as aging, metabolism, and stress response. By inhibiting these enzymes, this compound can modulate the acetylation status of various proteins, thereby influencing their activity and stability . For example, it increases the acetylation of lysine residues in histones and other proteins, which can affect gene expression and cellular function .
Comparison with Similar Compounds
N-Caffeoyltryptophan is similar to other phenolic acid amides, such as:
N-p-Coumaroyltryptophan: Another derivative of tryptophan and a hydroxycinnamic acid, known for its antioxidant properties.
Feruloylquinic acids: Compounds found in coffee that have antioxidant and anti-inflammatory activities.
Uniqueness
What sets this compound apart is its potent inhibitory effect on sirtuins, particularly Sirt2, which is stronger than its effect on Sirt1. This specificity makes it a valuable compound for studying the role of sirtuins in cellular processes and for exploring potential therapeutic applications .
Properties
CAS No. |
109163-69-1 |
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Molecular Formula |
C20H18N2O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C20H18N2O5/c23-17-7-5-12(9-18(17)24)6-8-19(25)22-16(20(26)27)10-13-11-21-15-4-2-1-3-14(13)15/h1-9,11,16,21,23-24H,10H2,(H,22,25)(H,26,27)/b8-6+/t16-/m0/s1 |
InChI Key |
XITPERBRJNUFSB-BVBGJJFLSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC(=C(C=C3)O)O |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)/C=C/C3=CC(=C(C=C3)O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)C=CC3=CC(=C(C=C3)O)O |
sequence |
W |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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